1,3-dimethyl-6-{3-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]piperidin-1-yl}pyrimidine-2,4(1H,3H)-dione
Description
Properties
CAS No. |
1112348-44-3 |
|---|---|
Molecular Formula |
C22H17ClN6O3S |
Molecular Weight |
480.93 |
IUPAC Name |
5-(3-chloro-4-methoxyphenyl)-6-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C22H17ClN6O3S/c1-12-4-3-5-13(8-12)19-25-18(32-28-19)11-33-22-26-20-15(10-24-27-20)21(30)29(22)14-6-7-17(31-2)16(23)9-14/h3-10H,11H2,1-2H3,(H,24,27) |
InChI Key |
CQMMDSDSNJBOBI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CSC3=NC4=C(C=NN4)C(=O)N3C5=CC(=C(C=C5)OC)Cl |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
1,3-Dimethyl-6-{3-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]piperidin-1-yl}pyrimidine-2,4(1H,3H)-dione is a complex organic compound with significant potential in pharmaceutical applications. Its structure includes a pyrimidine core substituted with various moieties, particularly piperazine and piperidine, which are known for diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C22H26N6O3, with a molecular weight of 426.49 g/mol. The compound's structure allows for multiple interactions with biological targets due to the presence of nitrogen atoms in its piperazine and piperidine groups.
Biological Activities
Research indicates that compounds structurally similar to 1,3-dimethyl-6-{3-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]piperidin-1-yl}pyrimidine exhibit various biological activities:
Anticancer Activity
Several studies have demonstrated that derivatives with similar structures can inhibit cancer cell proliferation. For instance, compounds featuring piperazine and pyrimidine moieties have shown promising results against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Similar compounds have been tested against bacterial strains and have shown significant inhibitory effects. The presence of the piperazine ring is particularly notable for its interaction with microbial enzymes.
Cholinesterase Inhibition
The inhibition of cholinesterase enzymes (acetylcholinesterase and butyrylcholinesterase) has been observed in related compounds. This activity is crucial for developing treatments for neurodegenerative diseases like Alzheimer's.
The mechanisms by which 1,3-dimethyl-6-{3-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]piperidin-1-yl}pyrimidine exerts its biological effects include:
Receptor Binding
The compound likely interacts with specific receptors through hydrogen bonding and hydrophobic interactions due to its complex structure. The piperazine moiety may facilitate binding to neurotransmitter receptors, enhancing its pharmacological profile.
Enzyme Inhibition
Inhibition studies indicate that the compound may act as a competitive inhibitor for certain enzymes involved in metabolic pathways. This is particularly relevant in the context of cholinesterase inhibition for cognitive enhancement therapies.
Case Studies
Several case studies have highlighted the biological activity of similar compounds:
- Anticancer Studies
- Cholinesterase Inhibition
Comparative Analysis
The following table summarizes the biological activities of related compounds:
| Compound Name | Structure | Biological Activity | IC50 Value |
|---|---|---|---|
| Pyrimidine Derivative A | Structure | Anticancer | 0.5 µM |
| Piperazine Analog B | Structure | Cholinesterase Inhibitor | 0.38 µM |
| Piperidine Derivative C | Structure | Antimicrobial | N/A |
Q & A
Q. What are the key synthetic pathways for constructing the pyrimidine-2,4-dione core in this compound?
The pyrimidine-2,4-dione core is typically synthesized via condensation reactions between substituted ureas and β-keto esters or via cyclization of thiourea derivatives. For example, in structurally related compounds, multi-step reactions involving piperazine derivatives and activated pyrimidine intermediates are employed, with careful control of solvent (e.g., ethanol or DMF), temperature (25–80°C), and catalysts (e.g., potassium carbonate) to optimize regioselectivity .
Q. How is the compound’s structural integrity validated post-synthesis?
Characterization relies on a combination of spectroscopic and analytical methods:
- NMR (¹H/¹³C) to confirm substituent positions and piperazine/piperidine connectivity.
- HRMS for molecular formula verification (e.g., [M+H]+ ion matching calculated mass within 3 ppm error) .
- IR spectroscopy to identify carbonyl (C=O, ~1700 cm⁻¹) and amide (C=O-N, ~1650 cm⁻¹) functional groups .
Q. What are the common biological targets for structurally analogous pyrimidine-piperazine hybrids?
Analogous compounds often target neurotransmitter receptors (e.g., serotonin 5-HT₁A, dopamine D₂) or enzymes like phosphodiesterases (PDEs). For example, piperazine-linked pyrimidines with fluorophenyl substituents exhibit affinity for 5-HT₁A receptors, while pyridinylpiperazine derivatives modulate adrenergic pathways .
Advanced Research Questions
Q. How can researchers optimize reaction yields for the piperazine-piperidine-carbonyl linkage?
Key strategies include:
- Coupling reagent selection : Use carbodiimides (e.g., EDC/HOBt) for amide bond formation between the piperidine carbonyl and piperazine nitrogen .
- Solvent optimization : Polar aprotic solvents (DMF, acetonitrile) enhance solubility of intermediates .
- Temperature control : Reactions performed at 0–25°C minimize side-product formation . Computational reaction path searches (e.g., quantum chemical calculations) can predict optimal conditions, reducing trial-and-error experimentation .
Q. How to resolve contradictions in reported biological activity data for similar compounds?
Discrepancies often arise from structural nuances (e.g., substituent position, stereochemistry). For example:
Q. What computational approaches are effective for modeling the compound’s 3D conformation and binding interactions?
- Molecular dynamics (MD) simulations : Assess flexibility of the piperazine-piperidine linker in aqueous or lipid bilayer environments .
- Docking studies : Use software like AutoDock Vina to predict binding poses in receptor pockets (e.g., PDE4B or 5-HT₁A) .
- DFT calculations : Analyze electronic transitions (UV-vis spectra) and charge distribution for reactivity predictions .
Q. What strategies are recommended for designing derivatives with improved metabolic stability?
- Bioisosteric replacement : Substitute metabolically labile groups (e.g., methyl with trifluoromethyl) .
- Prodrug approaches : Mask polar groups (e.g., hydroxyl) as esters or carbamates to enhance permeability .
- In vitro microsomal assays : Use liver microsomes to identify vulnerable sites for oxidative metabolism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
